
Methyl 3,4-O-isopropylidene-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups in D-galactopyranoside. The process begins with the acetonation of methyl D-galactopyranoside in the presence of anhydrous copper sulfate, which leads to the formation of the isopropylidene acetal . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques and the use of protective groups to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and acylation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the displacement of a leaving group by a nucleophile. Common reagents include sodium methoxide and other nucleophiles.
Major Products: The major products formed from these reactions include various acylated derivatives and substituted galactopyranosides .
Applications De Recherche Scientifique
Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with various enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycoconjugates and the study of carbohydrate chemistry .
Comparaison Avec Des Composés Similaires
- Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
- Methyl 4,6-O-isopropylidene-β-D-galactopyranoside
- Methyl 2,3,6-tri-O-acetyl-a-D-galactopyranoside
Uniqueness: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is unique due to its specific isopropylidene protection at the 3,4 positions, which makes it particularly useful in the synthesis of specific glycosides and glycosyl donors. Its distinct structure allows for targeted applications in glycosylation studies and the synthesis of complex carbohydrates .
Propriétés
Formule moléculaire |
C10H18O6 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
Clé InChI |
NZEWRADQNQAPED-ZEBDFXRSSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)CO)C |
SMILES canonique |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
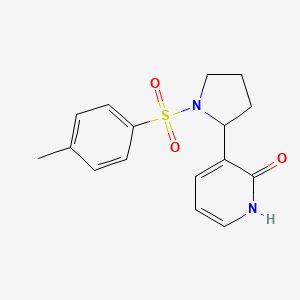
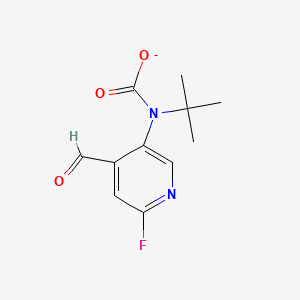
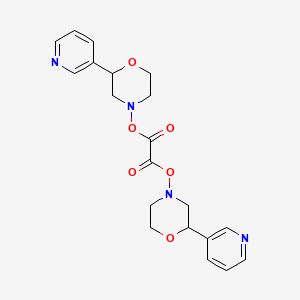
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
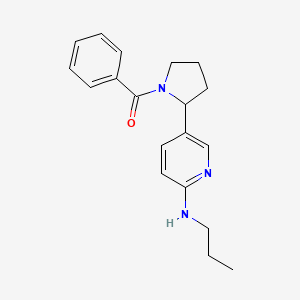
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)
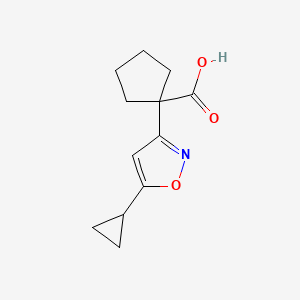
![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
